Brompromazine-d6 Hydrochloride
CAS No.:
Cat. No.: VC0209295
Molecular Formula: C₁₇H₁₄D₆BrClN₂S
Molecular Weight: 405.81
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₇H₁₄D₆BrClN₂S |
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Molecular Weight | 405.81 |
Introduction
Metabolic Pathways
Chlorpromazine undergoes extensive hepatic metabolism via CYP2D6 (major), CYP1A2, and CYP3A4. Key metabolites include:
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N-Dedimethylchlorpromazine (primary metabolite)
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7-Hydroxychlorpromazine
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Chlorpromazine-N-Oxide
Deuterium labeling in Chlorpromazine-d6 alters kinetic isotope effects, potentially affecting metabolite ratios in tracer studies .
4. Synthetic and Analytical Applications
Synthesis of Chlorpromazine-d6
While explicit methods for Chlorpromazine-d6 are unavailable, its synthesis likely parallels Chlorpromazine’s production:
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Phenothiazine Core Synthesis: Condensation of 2-chloroaniline with sulfur and sodium hydroxide.
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Side-Chain Introduction: Alkylation with 3-chloropropylamine derivatives.
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Deuteration: Replacement of methyl hydrogens with deuterium via catalytic exchange or methyl iodide-d6 reaction.
Analytical Use Cases
Chlorpromazine-d6 is employed as an internal standard to:
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Quantify Chlorpromazine in Plasma: LC-MS/MS assays for therapeutic drug monitoring.
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Study Pharmacokinetics: Track absorption, distribution, metabolism, and excretion (ADME) via isotope dilution.
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Validate Bioanalytical Methods: Ensure accuracy in clinical trials and toxicokinetic studies .
5. Safety and Handling
Hazard Classification | Description | Source |
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GHS Symbols | GHS06 (Skull and Crossbones) | |
Signal Word | Danger | |
Hazard Statements | H301 (Toxic if swallowed), H330 (Fatal if inhaled) |
Precautions include avoiding inhalation, ingestion, or skin contact. Storage at -20°C preserves stability, and disposal follows hazardous waste protocols .
6. Comparative Analysis with Unlabeled Chlorpromazine
Parameter | Chlorpromazine | Chlorpromazine-d6 |
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Molecular Weight | 355.35 g/mol | 361.36 g/mol |
Metabolic Rate | Extensive hepatic (CYP2D6) | Slightly slower (isotope effect) |
Primary Use | Therapeutic antipsychotic | Analytical tracer |
Deuterium substitution minimally impacts receptor binding but improves MS signal intensity and reduces matrix effects in quantification .
7. Research Gaps and Future Directions
Despite its utility, Chlorpromazine-d6’s applications remain underexplored:
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Isotope Effects on Metabolism: Systematic studies on deuterated vs. non-deuterated metabolite profiles.
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Stability in Biological Matrices: Long-term storage and degradation pathways in plasma or tissue samples.
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Cross-Reactivity in Assays: Potential interference with other phenothiazine derivatives.
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